

Propionylthiocholine iodide molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Propionylthiocholine iodide*

Cat. No.: *B161165*

[Get Quote](#)

An In-depth Technical Guide to **Propionylthiocholine Iodide**: Properties, Application, and Best Practices in Cholinesterase Assays

Introduction

Propionylthiocholine iodide (PTC) is a synthetic choline ester that has become an indispensable tool for researchers in neurobiology, toxicology, and clinical chemistry. As a sulfur-containing analog of the endogenous neurotransmitter acetylcholine, it serves as a specific chromogenic substrate for cholinesterase enzymes, particularly butyrylcholinesterase (BChE). The hydrolysis of PTC by BChE is the foundational principle of the Ellman's assay, a robust and widely adopted method for quantifying cholinesterase activity.^[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physicochemical properties of **Propionylthiocholine iodide**, the scientific rationale behind its use, and a detailed, field-proven protocol for its application in enzymatic assays.

Part 1: Core Physicochemical Properties

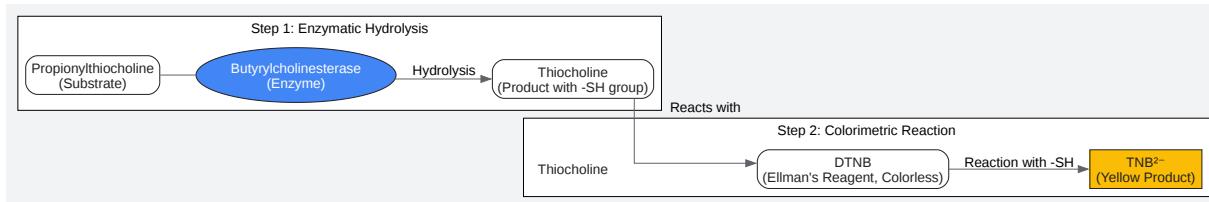
A precise understanding of a reagent's properties is the bedrock of reproducible science.

Propionylthiocholine iodide is a quaternary ammonium salt, presenting as a white to very light yellow crystalline powder.^[2] Its structure is key to its function; the thioester bond is susceptible to enzymatic cleavage, and the positively charged quaternary amine ensures its solubility in aqueous buffers and recognition by the active site of cholinesterases.

Table 1: Key Physicochemical Properties of **Propionylthiocholine Iodide**

Property	Value	Source(s)
Molecular Weight	303.20 g/mol	[3][4][5]
Chemical Formula	C ₈ H ₁₈ NOSI	[3][5]
CAS Number	1866-73-5	[3][4][5][6]
Synonyms	(2- Mercaptoethyl)trimethylammonium iodide propionate, S- Propionylthiocholine iodide	[2][3][5]
Appearance	White to light yellow crystalline powder	[2]
Melting Point	200-202 °C	[2][7]
Storage Temperature	-20°C	[3][7]
Purity	Typically ≥98%	[3][5]

Part 2: The Scientific Rationale - Application in Cholinesterase Research


The primary utility of **Propionylthiocholine iodide** lies in its role as a substrate in the colorimetric determination of cholinesterase activity, a method first described by George Ellman.^[8] This assay is elegant in its simplicity and powerful in its application, from diagnosing pesticide exposure to screening for novel Alzheimer's disease therapeutics.^{[9][10]}

The Enzymatic Reaction Mechanism

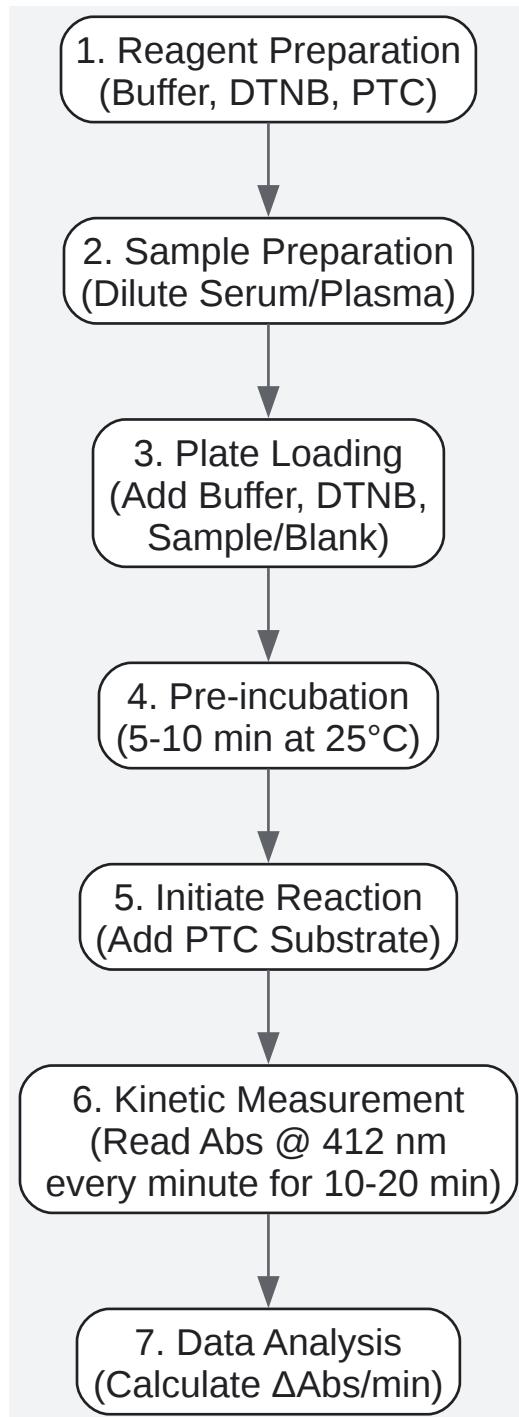
The assay proceeds in two sequential steps. First, butyrylcholinesterase in the sample hydrolyzes the propionylthiocholine substrate, cleaving the thioester bond. This enzymatic reaction releases two products: propionate and thiocholine.

Second, the newly formed thiocholine, which contains a free sulfhydryl (-SH) group, immediately reacts with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This non-enzymatic reaction cleaves the disulfide bond of DTNB, producing a mixed disulfide and the bright yellow dianion, 5-thio-2-nitrobenzoate (TNB²⁻).^[8]

[11] The rate of TNB^{2-} formation, which is directly proportional to the cholinesterase activity, can be monitored by measuring the increase in absorbance at 412 nm.[12][13]

[Click to download full resolution via product page](#)

Mechanism of the Ellman's assay using PTC.


Causality Behind Experimental Choices

- Substrate Specificity: While structurally similar to acetylthiocholine (ATC), PTC is often the preferred substrate for measuring BChE activity. BChE hydrolyzes PTC at a significant rate, whereas its activity towards ATC can be lower, making PTC a more sensitive choice for specifically characterizing BChE in samples where both BChE and acetylcholinesterase (AChE) may be present.[9][10]
- Buffer pH: The reaction is typically performed in a phosphate buffer at a slightly alkaline pH (7.4 to 8.0).[10][11] This is a critical compromise. The enzymatic activity of BChE is generally optimal within this physiological range. Furthermore, the reaction between the sulphydryl group of thiocholine and DTNB is favored at $\text{pH} > 7.0$, and the resulting TNB^{2-} product has a maximal molar extinction coefficient at 412 nm at pH 8.0, ensuring maximum sensitivity.[11]
- Wavelength Selection (412 nm): The choice of 412 nm is dictated by the spectral properties of the TNB^{2-} anion, which exhibits a strong, distinct absorbance peak at this wavelength.[13] The reactants (PTC, thiocholine, DTNB) do not absorb significantly at 412 nm, providing a clean, low-background signal that is directly proportional to the product concentration.

Part 3: Field-Proven Experimental Protocol

This protocol describes a robust method for quantifying BChE activity in biological samples, such as serum or plasma, using a 96-well microplate reader.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)*Workflow for BChE activity measurement.*

Step-by-Step Methodology

1. Reagent Preparation:

- Reaction Buffer: Prepare 100 mM sodium phosphate buffer, pH 7.4.
- DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Reaction Buffer. Store protected from light at 4°C.
- PTC Substrate Stock Solution (100 mM): Dissolve 30.3 mg of **Propionylthiocholine iodide** in 1 mL of deionized water. Prepare fresh daily. Expertise Note: Preparing the substrate fresh is critical as the thioester bond can undergo slow, spontaneous hydrolysis in aqueous solution over time, leading to elevated background readings.

2. Sample Preparation:

- Dilute biological samples (e.g., human serum) 1:100 to 1:400 in Reaction Buffer.[10]
- Trustworthiness Principle: The appropriate dilution factor is crucial to ensure the reaction rate is linear over the measurement period. A high enzyme concentration will deplete the substrate too quickly, leading to an underestimation of activity. It is recommended to test several dilutions for unknown samples.[10]

3. Microplate Setup (Final Volume: 200 µL/well):

- For each sample, prepare at least two wells: a "Test Well" and a "Sample Blank Well".
- To all wells, add:
 - 160 µL of Reaction Buffer
 - 10 µL of DTNB Stock Solution (Final concentration: 0.5 mM)
- To Test Wells and Sample Blank Wells, add:

- 10 µL of your diluted sample.
- To a "Reagent Blank" well, add:
 - 10 µL of Reaction Buffer (instead of sample).

4. Pre-incubation:

- Incubate the plate for 5-10 minutes at 25°C.
- Causality Note: This step allows any non-enzymatic reactions between free sulphydryl groups already present in the sample and DTNB to go to completion, ensuring that the subsequent change in absorbance is due solely to enzymatic activity. The Sample Blank well will account for this baseline absorbance.

5. Reaction Initiation and Measurement:

- To initiate the reaction, add 20 µL of PTC Substrate Stock Solution to the "Test Wells" and "Reagent Blank" well. (Final concentration: 10 mM).
- To the "Sample Blank Wells," add 20 µL of Reaction Buffer (without substrate).
- Immediately place the plate in a microplate reader and begin kinetic measurement. Record the absorbance at 412 nm every 60 seconds for 10-20 minutes.

Part 4: Data Interpretation and Validation

1. Calculating the Rate of Reaction:

- For each well, plot absorbance (412 nm) versus time (minutes).
- Determine the rate of reaction ($\Delta\text{Abs}/\text{min}$) from the linear portion of the curve.
- Calculate the corrected rate for each sample:
 - Corrected Rate ($\Delta\text{Abs}/\text{min}$) = Rate(Test Well) - Rate(Sample Blank)
 - Self-Validating System: The Sample Blank corrects for any non-enzymatic increase in absorbance, ensuring the measured rate is specific to BChE activity.

2. Calculating Enzyme Activity:

- Enzyme activity is calculated using the Beer-Lambert law ($A = \epsilon cl$).
- Activity (U/L) = $(\Delta Abs/min * Total Volume (\mu L)) / (\epsilon * Path Length (cm) * Sample Volume (\mu L)) * Dilution Factor * 10^6$
 - $\Delta Abs/min$: The corrected rate of absorbance change.
 - Total Volume: 200 μL .
 - ϵ (Molar Extinction Coefficient of TNB^{2-}): $14,150 M^{-1}cm^{-1}$.[\[11\]](#)
 - Path Length (c): Typically determined by the plate reader or by using a standard volume (e.g., for 200 μL , path length is often $\sim 0.5-0.6$ cm, but this should be verified for your instrument).
 - Sample Volume: 10 μL .
 - Dilution Factor: e.g., 100 or 400.
 - 10^6 : Factor to convert units to micromoles/min/Liter (U/L).

Part 5: Safety and Handling

Propionylthiocholine iodide is classified as an irritant, causing potential skin, eye, and respiratory irritation.[\[3\]](#)[\[7\]](#)

- Handling: Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.[\[7\]](#)
- Storage: Store the solid compound tightly sealed at $-20^{\circ}C$ to ensure long-term stability and prevent degradation.[\[3\]](#)[\[7\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[\[14\]](#)

Conclusion

Propionylthiocholine iodide, defined by its molecular weight of 303.20 g/mol, is more than just a chemical reagent; it is a key that unlocks the quantitative study of butyrylcholinesterase. [3][4][5] Its well-characterized physicochemical properties and reliable reactivity in the Ellman's assay provide the foundation for accurate and reproducible results. A thorough understanding of the scientific principles behind the assay—from substrate choice and buffer pH to kinetic analysis—is paramount for any researcher. By employing the validated protocols and expert insights detailed in this guide, scientists can confidently leverage **Propionylthiocholine iodide** to advance our understanding of cholinergic systems in health and disease.

References

- PubChem. (n.d.). **Propionylthiocholine iodide**.
- National Center for Biotechnology Information. (n.d.). Identification of Compounds for Butyrylcholinesterase Inhibition.
- Pećina, M., et al. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PLoS ONE.
- BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups.
- National Center for Biotechnology Information. (n.d.). New findings about Ellman's method to determine cholinesterase activity.
- Wikipedia. (n.d.). Ellman's reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [PROPYONYLTHIOCHOLINE IODIDE CAS#: 1866-73-5](http://PROPYONYLTHIOCHOLINE%20IODIDE%20CAS%23%201866-73-5) [amp.chemicalbook.com]
- 3. [Propionylthiocholine iodide = 98 1866-73-5](http://Propionylthiocholine%20iodide%20%3D%2098%201866-73-5) [sigmaaldrich.com]
- 4. bocsci.com [bocsci.com]
- 5. scbt.com [scbt.com]
- 6. [CAS # 1866-73-5, Propionylthiocholine iodide - chemBlink](http://CAS%20%23%201866-73-5%20Propionylthiocholine%20iodide%20-%20chemBlink) [chemblink.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 9. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Propionylthiocholine iodide molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161165#propionylthiocholine-iodide-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com